molecular formula C18H22N4O2 B2611251 2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 1210400-70-6

2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No.: B2611251
CAS No.: 1210400-70-6
M. Wt: 326.4
InChI Key: GEGBZLICJIIWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic organic compound designed for research applications. It features a pyridazin-3(2H)-one core linked via an oxo-ethyl spacer to a phenethylpiperazine moiety. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological potential . This particular structure combines this privileged scaffold with a piperazine group, a feature common in many biologically active compounds aimed at exploring modulation of various enzymatic and receptor targets. Compounds containing the pyridazin-3(2H)-one core have been extensively studied for their vasodilatory effects and have shown promise as anticancer agents in preclinical research . The molecular architecture of this compound suggests potential for interaction with biological targets such as phosphodiesterases (PDE) and tyrosine kinases, which are implicated in cardiovascular diseases and oncology . The phenethylpiperazine substituent may further influence the compound's pharmacokinetic properties and target binding affinity. Researchers can utilize this compound as a chemical tool for probing disease mechanisms, particularly in the fields of reverse cardio-oncology and targeted chemotherapy. Please note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

2-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17-7-4-9-19-22(17)15-18(24)21-13-11-20(12-14-21)10-8-16-5-2-1-3-6-16/h1-7,9H,8,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGBZLICJIIWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Structure

The molecular formula of 2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one is C18H22N4OC_{18}H_{22}N_4O. Its structure features a pyridazine core with an attached piperazine moiety, which is known to influence its biological interactions.

Physical Properties

PropertyValue
Molecular Weight318.4 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in DMSO and ethanol

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antidepressant Activity : Studies have shown that derivatives similar to this compound may interact with serotonin receptors, suggesting potential antidepressant properties.
  • Anxiolytic Effects : The piperazine structure is often associated with anxiolytic effects, which may be mediated through modulation of GABAergic pathways.
  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, indicating potential as an anticancer agent.

The biological activity of 2-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyridazin-3(2H)-one can be attributed to its ability to interact with various neurotransmitter systems:

  • Serotonin Receptors : The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety.
  • Dopamine Receptors : Interaction with dopamine pathways suggests potential implications in neuropsychiatric disorders.

Case Study 1: Antidepressant Effects

In a study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain.

Case Study 2: Anxiolytic Properties

A clinical trial assessed the anxiolytic effects of a similar piperazine derivative. Results indicated significant improvements in anxiety scores among participants, supporting the hypothesis that compounds with this structure may offer therapeutic benefits for anxiety disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridazinone Derivatives

(a) Substitution at Position 6
  • 6-Phenylpyridazinone (): The compound 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one (CID 63900-49-2) features a phenyl group at position 6, increasing aromaticity but lacking the piperazine moiety. This simpler structure likely exhibits reduced receptor affinity compared to the target compound due to the absence of the phenethylpiperazine group .
  • 6-Morpholinylpyridazinone (): The analog 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one (RN 1246056-64-3) includes a morpholine ring at position 4. Morpholine enhances solubility due to its polarity, while the 4-fluorophenylpiperazine group offers distinct electronic effects. Crystallographic data (triclinic system, P1 space group) confirm a planar pyridazinone core with intermolecular hydrogen bonding involving the morpholine oxygen .
(b) Piperazine Substitution Patterns
  • 4-Methylpiperazine (): The compound 2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6-(p-tolyl)pyridazin-3(2H)-one (CID 3346720) substitutes the phenethyl group with a methyl group. ~3.0 for the phenethyl analog) .
  • 4-Phenylpiperazine (): The derivative 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3(2H)-one (RN 871502-18-0) features a phenylpiperazine group.

Structural and Physicochemical Properties

Compound Substituents (Position) Molecular Formula Key Features
Target Compound 4-Phenethylpiperazine (C2), - C20H23N5O2 High lipophilicity; enhanced receptor binding due to phenethyl group .
6-Phenylpyridazinone () Phenyl (C6) C18H15ClN2O Aromatic core; limited solubility .
6-Morpholinylpyridazinone () Morpholine (C6) C26H28FN5O3 Polar morpholine enhances solubility; fluorophenyl improves electronic profile .
4-Methylpiperazine () Methylpiperazine (C2), p-tolyl (C6) C18H22N4O2 Lower steric bulk; moderate logP .

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